
1,3-Di-tert-butylbenzene
Overview
Description
1,3-Di-tert-butylbenzene (CAS 1014-60-4) is a substituted aromatic hydrocarbon with the molecular formula C₁₄H₂₂ and a molecular weight of 190.33 g/mol. Its structure consists of a benzene ring substituted with two tert-butyl groups at the 1 and 3 positions. Key physicochemical properties include:
- Melting Point: 10–11°C
- Boiling Point: 106–107°C at 18 mmHg
- Density: 0.859 g/mL at 25°C
- Solubility: Insoluble in water
- Volatility: Evaporates at 37°C, as observed in cell culture studies .
It is also used in chemical synthesis, pharmaceuticals (e.g., as a reference material ), and material science due to its steric bulk and stability .
Preparation Methods
1,3-Di-tert-butylbenzene can be synthesized through several methods:
Grignard Reaction: This method involves the reaction of benzene with tert-butyl bromide in the presence of sodium hydride. The chemical equation for this reaction is[ 2 , \text{C}_4\text{H}_9\text{Br} + \text{C}_6\text{H}_6 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2(\text{CMe}_2)_2 + 2 , \text{HBr} ]
Industrial Production: Industrially, this compound can be produced by the alkylation of benzene with isobutene or tert-butyl chloride in the presence of anhydrous aluminum chloride.
Chemical Reactions Analysis
1,3-Di-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: Under specific conditions, such as the presence of strong oxidizing agents, it can be oxidized to form corresponding benzoic acids.
Substitution Reactions: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups direct incoming substituents to the ortho and para positions relative to the tert-butyl groups.
Reduction: This compound can be reduced under certain conditions to form corresponding hydrocarbons.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- 1,3-Di-tert-butylbenzene serves as a reaction intermediate in organic synthesis. It is employed as a stabilizer to prevent oxidation and degradation of materials such as lubricants, polymers, and rubber.
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Biological Research
- The compound is utilized in pharmaceutical research as an intermediate in the synthesis of various drugs. Its structural characteristics suggest potential interactions with biological macromolecules, influencing enzymatic activity or cellular signaling pathways.
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Industrial Applications
- Due to its lower volatility, this compound can be used as a fuel additive , enhancing the performance and stability of fuels.
- Chemical Stability
Case Study 1: Use in Organic Synthesis
A study demonstrated the effectiveness of this compound as a solvent in the synthesis of complex organic molecules. The compound facilitated reactions that required non-polar conditions while minimizing side reactions due to its steric hindrance properties.
Case Study 2: Pharmaceutical Intermediate
Research involving the synthesis of anti-inflammatory drugs highlighted the role of this compound as a crucial intermediate. The compound's stability allowed for successful modifications leading to compounds with enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butylbenzene involves its interaction with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in electrophilic aromatic substitution reactions, where the tert-butyl groups influence the reactivity and orientation of the benzene ring. Additionally, its stabilizing properties help prevent oxidation and degradation of materials by interacting with free radicals and other reactive species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Di-tert-butylbenzene
The tert-butyl group's position on the benzene ring significantly influences the compound's properties and applications. Key analogs include:
Key Observations :
- Positional Isomerism : 1,3- and 1,4-di-tert-butylbenzene differ in symmetry and packing efficiency, leading to distinct melting points (10–11°C vs. 29–31°C) .
- Functional Groups: Phenolic derivatives like 3,5-di-tert-butylphenol exhibit higher thermal stability and antioxidant activity due to the hydroxyl group .
Volatile Organic Compound (VOC) Profiling
In salmon spoilage studies, this compound was identified alongside acetic acid and 3-methyl-1-butanol as key spoilage markers. Comparative trends in concentration during storage are shown below:
Contrasting Features :
- Origin: Unlike acetic acid and 3-methyl-1-butanol, which are microbial metabolites, this compound's origin in salmon remains unclear, suggesting abiotic degradation or lipid oxidation pathways .
- Volatility: this compound is less volatile than cyclohexanol (evaporates fully at 37°C ), making it a stable marker in non-frozen storage .
Biological Activity
1,3-Di-tert-butylbenzene (DTBB) is a compound belonging to the class of alkylbenzenes and has garnered attention due to its potential biological activities and implications in various fields, including toxicology and environmental science. This article reviews the biological activity of DTBB, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₁₄H₂₂
- CAS Number : 1014-60-4
- Structure : Contains two tert-butyl groups attached to a benzene ring.
Acute Toxicity
Research indicates that this compound exhibits moderate acute toxicity. In studies involving animal models, the compound demonstrated varying degrees of toxicity depending on the dose administered. For instance, an unpublished study involving tert-butylbenzene (related compound) showed no mortality at doses below 2000 mg/kg but significant mortality at higher doses (3000 mg/kg and above) . While specific data on DTBB is limited, it is hypothesized that similar patterns may apply given its structural similarities.
Metabolism and Excretion
The metabolism of DTBB appears to follow pathways similar to other alkylbenzenes. It undergoes oxidative transformations primarily at the side-chain positions, leading to metabolites that are conjugated with glucuronic acid or glycine and subsequently excreted in urine . A study highlighted that DTBB could be a product of radiolysis from food packaging antioxidants, suggesting a potential route of exposure through dietary sources .
Reactive Oxygen Species (ROS) Formation
In vitro studies have demonstrated that exposure to DTBB can lead to increased formation of reactive oxygen species (ROS) in alveolar macrophages. At concentrations of 400 μM, a significant increase in ROS was observed; however, no notable effect on pro-inflammatory cytokine release (TNF-alpha) was detected . This indicates a potential role for DTBB in oxidative stress pathways.
Volatile Organic Compound (VOC) Profile
Recent studies have identified DTBB as a volatile organic compound present in the urine of children with celiac disease (CD), suggesting its potential as a biomarker for this condition. The concentration of DTBB in urine samples decreased significantly after a nutritional intervention with prebiotics, indicating its relevance in metabolic processes related to gut health .
Case Study: Urinary VOCs in Celiac Disease
A notable study investigated the urinary headspace volatile organic compounds in children with celiac disease. It found that this compound was exclusively present in urine samples from CD patients but absent in healthy controls. The decrease in DTBB concentrations post-intervention suggests its potential role as a marker for dietary or metabolic changes associated with CD .
Compound | Presence in Urine | Significance |
---|---|---|
This compound | Present in CD patients | Potential biomarker for CD |
Benzaldehyde | Decreased by 36% | Related to microbiota activity |
Environmental Considerations
DTBB is also studied for its environmental impact due to its presence in food packaging materials. Its migration from packaging into food products raises concerns about long-term exposure and potential health effects . The assessment of such compounds is critical for ensuring consumer safety.
Q & A
Q. Basic: What are the recommended methods for synthesizing 1,3-Di-tert-butylbenzene with high purity, and how can competing byproducts be minimized?
Methodological Answer:
this compound is typically synthesized via Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:
- Temperature Control : Maintain reaction temperatures below 0°C to suppress polysubstitution and tert-butyl carbocation rearrangements .
- Catalyst Stoichiometry : Use a 1:1 molar ratio of AlCl₃ to tert-butyl chloride to optimize regioselectivity for the 1,3-isomer.
- Purification : Distill the crude product under reduced pressure (e.g., 18 mmHg, boiling point 106–107°C) to isolate the desired compound. Confirm purity via GC-MS (>98%) and monitor for byproducts like 1,4-di-tert-butylbenzene using HPLC with a C18 column .
Q. Basic: How can researchers accurately characterize the physical and chemical properties of this compound?
Methodological Answer:
Critical properties include:
Property | Value | Method | Reference |
---|---|---|---|
LogP | 4.28 | Shake-flask method (octanol/water) | |
Melting Point | 10–11°C | Differential Scanning Calorimetry (DSC) | |
Water Solubility | Insoluble | Gravimetric analysis after saturation |
- Structural Confirmation : Use H and C NMR to verify substitution patterns. Key signals: tert-butyl protons at δ 1.35 ppm (singlet) and aromatic protons at δ 7.2–7.4 ppm (meta-coupled doublets) .
Q. Advanced: How can steric and electronic effects of the tert-butyl groups in this compound be computationally modeled to predict reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or ORCA to calculate steric maps and electron density distributions. The tert-butyl groups create a pronounced steric bulk (~180° dihedral angle), reducing accessibility for electrophilic substitution .
- Reactivity Predictions : Compare HOMO-LUMO gaps with benzene derivatives to assess susceptibility to oxidation or radical reactions. Experimental validation via UV-Vis spectroscopy (e.g., λmax shifts in bromination reactions) is recommended .
Q. Advanced: How should researchers address contradictions in reported solubility and stability data for this compound across studies?
Methodological Answer:
Discrepancies often arise from impurities or measurement conditions. To resolve:
Standardize Protocols : Use USP-grade solvents and controlled humidity (e.g., <30% RH) during solubility tests.
Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or LC-MS. Hydrolytic stability is typically high due to inert tert-butyl groups, but photodegradation under UV light may occur .
Cross-Validation : Compare results with orthogonal methods (e.g., NMR vs. GC-MS for purity) .
Q. Advanced: What experimental and statistical approaches validate this compound as a biomarker for salmon spoilage in non-frozen storage?
Methodological Answer:
As identified in HS-SPME-GC-MS studies:
- Targeted Quantification : Use internal standards (e.g., deuterated this compound-d₁₀) to calibrate concentrations. Linear regression (R² > 0.99) confirms detection limits of ~0.1 μg/g .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate compound levels (e.g., this compound, 3-methyl-1-butanol) with microbial growth (CFU/g) and pH changes. A 2-fold increase in this compound over 48 hours at 25°C indicates advanced spoilage .
Q. Advanced: How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of this compound in catalytic systems?
Methodological Answer:
- Synthesis of Deuterated Derivatives : Substitute tert-butyl groups with deuterated tert-butyl-d₉ via Pd-catalyzed H/D exchange. Confirm labeling efficiency (>95%) via high-resolution MS .
- Tracer Studies : Use H NMR to track hydrogen transfer in catalytic hydrogenation or oxidation reactions. For example, monitor deuterium incorporation in byproducts to elucidate reaction pathways .
Properties
IUPAC Name |
1,3-ditert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNDSSCEZZFNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143904 | |
Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-60-4 | |
Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Di-tert-butylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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